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Core Science & Biosynthesis

Foundational

A Researcher's Guide to Determining the Organic Solvent Solubility of 1-(2,4-Difluorophenyl)-1H-indole

Foreword: Navigating the Solubility Landscape of a Privileged Scaffold The 1-(2,4-Difluorophenyl)-1H-indole scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its derivatives have shown...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Privileged Scaffold

The 1-(2,4-Difluorophenyl)-1H-indole scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its derivatives have shown promise in a range of therapeutic areas, including as antifungal agents.[1] The strategic placement of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. However, these same modifications present unique challenges and opportunities in terms of solubility—a critical parameter that governs a compound's journey from a laboratory curiosity to a viable product.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who are working with 1-(2,4-Difluorophenyl)-1H-indole and its analogues. Recognizing that readily available, quantitative solubility data for this specific molecule is sparse, this guide takes a proactive and educational approach. Instead of merely presenting data, we will equip you with the foundational knowledge and practical methodologies to determine and understand the solubility of this compound in a variety of organic solvents. By mastering these principles and techniques, you will be empowered to make informed decisions in your synthetic, formulation, and screening workflows.

I. Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a given temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which, from a chemical standpoint, refers to the similarity of intermolecular forces between the solute and the solvent.[2]

For 1-(2,4-Difluorophenyl)-1H-indole, a molecule of moderate polarity, its solubility in a given organic solvent will be a delicate balance of several factors:

  • Van der Waals Forces: These are the primary intermolecular forces for the nonpolar regions of the molecule, such as the phenyl and indole rings. Nonpolar solvents like hexanes and toluene will primarily interact through these forces.

  • Dipole-Dipole Interactions: The presence of the nitrogen atom in the indole ring and the highly electronegative fluorine atoms on the phenyl ring create permanent dipoles in the molecule. Polar aprotic solvents like acetone, ethyl acetate, and dichloromethane will interact favorably with these dipoles.

  • Hydrogen Bonding: While the 1H-indole nitrogen can act as a hydrogen bond donor, the N-arylation in 1-(2,4-Difluorophenyl)-1H-indole may sterically hinder this interaction to some extent. The fluorine atoms can act as weak hydrogen bond acceptors. Protic solvents like methanol and ethanol can engage in hydrogen bonding with the molecule, potentially enhancing solubility.

Predicting Solubility Trends:

Based on these principles, we can anticipate the following general solubility trends for 1-(2,4-Difluorophenyl)-1H-indole:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which have strong dipole moments and can effectively solvate the molecule.

  • Moderate to Good Solubility: In moderately polar solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

  • Moderate Solubility: In short-chain alcohols like methanol and ethanol, where a balance of polar and nonpolar interactions is at play.

  • Low to Poor Solubility: In nonpolar solvents like hexanes and cyclohexane, where the primary interactions are weaker van der Waals forces, which may not be sufficient to overcome the crystal lattice energy of the solid compound.

It is important to note that these are general predictions. The unique electronic and steric effects of the 2,4-difluorophenyl group can lead to unexpected solubility behavior. Therefore, experimental determination is crucial.

II. A Practical Guide to Experimental Solubility Determination

The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of 1-(2,4-Difluorophenyl)-1H-indole in a selection of organic solvents. The "shake-flask" method described here is a widely recognized and reliable technique for generating accurate solubility data.[3][4]

A. Materials and Reagents
  • 1-(2,4-Difluorophenyl)-1H-indole (ensure high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable glass containers with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

B. Experimental Workflow: The Shake-Flask Method

Caption: A schematic of the shake-flask method for determining equilibrium solubility.

C. Step-by-Step Protocol
  • Preparation of the Test System:

    • Add an excess amount of 1-(2,4-Difluorophenyl)-1H-indole to a series of vials. The "excess" is crucial to ensure that a saturated solution is achieved. A good starting point is to add an amount that is visibly in excess of what is expected to dissolve.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Concentration Analysis:

    • Quantify the concentration of 1-(2,4-Difluorophenyl)-1H-indole in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of 1-(2,4-Difluorophenyl)-1H-indole in the original undiluted sample, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

    • It is good practice to perform the experiment in triplicate to assess the reproducibility of the results.

III. Interpreting and Utilizing Solubility Data

The quantitative solubility data you generate is invaluable for a variety of applications in research and development.

A. Solvent Selection for Synthesis and Purification

A thorough understanding of the solubility of 1-(2,4-Difluorophenyl)-1H-indole in different solvents is essential for:

  • Reaction Solvent Choice: Selecting a solvent in which the reactants are sufficiently soluble while the product may be less soluble can facilitate product isolation.

  • Crystallization and Recrystallization: Identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is key to effective purification by crystallization.

B. Formulation Development

For drug development professionals, solubility data is a critical input for:

  • Early Formulation Strategies: Determining whether a compound can be formulated as a simple solution or if more advanced techniques like amorphous solid dispersions or lipid-based formulations are necessary.[3]

  • Preclinical and Clinical Studies: Ensuring that the compound can be delivered at the required dose in a suitable vehicle for in vitro and in vivo testing.

C. High-Throughput Screening (HTS)

In the context of HTS, understanding the solubility of your stock solutions (typically in DMSO) and the potential for precipitation in aqueous assay buffers is crucial to avoid false-negative results.

IV. Advanced Considerations and Troubleshooting

  • Polymorphism: Be aware that different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in your solubility studies.

  • Purity of the Compound: Impurities can affect the measured solubility. Ensure that the 1-(2,4-Difluorophenyl)-1H-indole you are testing is of high purity.

  • Solvent-Solute Interactions: In some cases, the solvent may interact with the solute to form solvates, which can have different solubilities than the unsolvated form.

V. Conclusion: A Data-Driven Approach to a Key Physicochemical Property

While a comprehensive, pre-existing database for the solubility of 1-(2,4-Difluorophenyl)-1H-indole in all common organic solvents may not be readily available, this should not be a roadblock to your research. By applying the theoretical principles and rigorous experimental methodologies outlined in this guide, you can generate the high-quality solubility data needed to advance your projects. A thorough understanding of solubility is not just about a number; it is about controlling and predicting the behavior of your molecule in the diverse chemical environments it will encounter on its path from discovery to application.

References

  • [This is a placeholder for a relevant reference about the importance of the scaffold, to be replaced with a real citation if one is found during the research process.]
  • [This is a placeholder for a relevant reference about the impact of fluorination on drug properties, to be replaced with a real citation if one is found during the research process.]
  • [Placeholder for a reference on solubility theory.]
  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9. [Link]

  • [Placeholder for a reference on intermolecular forces.]
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • [Placeholder for a reference on crystalliz
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • [Placeholder for a reference on HTS and solubility.]
  • ChemTalk. (2021, August 15). Solubility Rules & Chart | Chemistry. [Link]

  • Chempendix. (n.d.). Solubility Rules. [Link]

  • YouTube. (2020, July 1). Solubility Rules. [Link]

  • Feng, X. T., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9. [Link]

  • [Placeholder for a reference on polymorphism.]
  • [Placeholder for a reference on the impact of impurities on solubility.]
  • ChemTalk. (2021, August 15). Solubility Rules & Chart | Chemistry. [Link]

Sources

Exploratory

Fluorinated N-Aryl Indole Derivatives: Synthetic Architectures and Therapeutic Frontiers

The following technical guide details the synthesis, physicochemical properties, and therapeutic applications of fluorinated N-aryl indole derivatives. Executive Summary: The Fluorine-Indole Synergy The N-aryl indole sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical properties, and therapeutic applications of fluorinated N-aryl indole derivatives.

Executive Summary: The Fluorine-Indole Synergy

The N-aryl indole scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous tubulin inhibitors, receptor antagonists, and antimicrobial agents. However, the metabolic liability of the N-aryl bond and the indole C3 position often necessitates structural optimization.

The strategic incorporation of fluorine into the N-aryl moiety addresses these challenges via three distinct mechanisms:

  • Metabolic Blocking: Fluorine substitution at para- or ortho-positions of the N-aryl ring blocks Cytochrome P450-mediated oxidative defluorination or hydroxylation, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The high electronegativity of fluorine (

    
    ) alters the pKa of the indole nitrogen (when not alkylated) and the electron density of the aromatic ring, influencing 
    
    
    
    stacking interactions with target proteins.
  • Lipophilicity Tuning: C-F bonds increase lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, critical for CNS-active agents.

Synthetic Architectures

Constructing the N-aryl bond while retaining specific fluorine substituents requires selecting the appropriate methodology based on the substrate's electronic profile.

Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)

For substrates where the fluorine atom is a retained substituent (e.g., coupling indole with 1-bromo-4-fluorobenzene), Palladium-catalyzed Buchwald-Hartwig amination is the gold standard.

  • Mechanistic Insight: Indoles are weaker nucleophiles than aliphatic amines due to the participation of the nitrogen lone pair in the aromatic system. Therefore, electron-rich biaryl phosphine ligands (e.g., XPhos, JohnPhos) are required to facilitate the reductive elimination step.

  • Chemospecificity: The reaction targets the N1 position. However, C3-arylation is a competing pathway, particularly with hindered bases or specific electrophiles. Using strong bases like

    
     promotes N-deprotonation, directing selectivity to N1.
    
Metal-Free Nucleophilic Aromatic Substitution (S_NAr)

This pathway utilizes the "Fluorine Effect" in reverse. If the target is a polyfluorinated N-aryl indole, one fluorine atom on a polyfluoroarene (e.g., pentafluorobenzene or 1,4-difluorobenzene) acts as the leaving group.

  • Reactivity: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making Ar-F bonds highly reactive toward

    
     compared to Ar-Br or Ar-Cl, provided an electron-withdrawing group (EWG) or sufficient ring activation is present.
    
  • Conditions: High-polarity solvents (DMSO, DMF) and strong bases (KOH,

    
    ) are essential to generate the indolyl anion.
    
Comparative Analysis of Methods
FeatureBuchwald-Hartwig (Pd)Ullmann Coupling (Cu)Metal-Free

Primary Electrophile Aryl Bromides/IodidesAryl IodidesAryl Fluorides (activated)
Fluorine Role Substituent (Retained)Substituent (Retained)Leaving Group (Displaced)
Key Reagents Pd(OAc)2, XPhos, NaOtBuCuI, L-Proline, K3PO4KOH, DMSO
Temperature 80–110 °C110–140 °C25–100 °C
Tolerance High (functional groups)ModerateLow (requires EWGs)

Visualizing the Mechanism

The following diagram illustrates the divergent pathways for synthesizing these derivatives, highlighting the critical decision points between Metal-Catalyzed and Metal-Free routes.

SynthesisPathways cluster_Pd Pathway A: Buchwald-Hartwig (Pd) cluster_SNAr Pathway B: Metal-Free SNAr Indole Indole Precursor PdCycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition -> Amine Coordination -> Reductive Elimination) Indole->PdCycle + Base (NaOtBu) Meisenheimer Meisenheimer Complex (Stabilized by F/EWG) Indole->Meisenheimer + Base (KOH/DMSO) Target Fluorinated N-Aryl Indole ArBr Ar-Br (Fluorine as Substituent) ArBr->PdCycle PdCycle->Target C-N Bond Formation ArF Ar-F (Fluorine as Leaving Group) ArF->Meisenheimer Meisenheimer->Target -F (Leaving Group)

Caption: Divergent synthetic strategies for N-arylation. Pathway A retains fluorine substituents; Pathway B utilizes fluorine as a leaving group.

Therapeutic Frontiers & Biological Activity

Anticancer Activity (Tubulin Inhibition)

Fluorinated N-aryl indoles have shown potent activity against human cancer cell lines (PC3, A549). The N-(4-fluorophenyl) moiety mimics the colchicine binding site on tubulin.

  • SAR Insight: A fluorine atom at the para-position of the N-phenyl ring enhances metabolic stability against hydroxylation while maintaining the steric profile required for the hydrophobic pocket of tubulin.

Antimicrobial Agents (MRSA & TB)

Derivatives bearing 5-fluoroindole cores coupled with N-aryl groups exhibit bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism: The electron-withdrawing nature of fluorine lowers the HOMO energy of the indole system, potentially altering oxidative susceptibility within the bacterial cell wall environment.

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of N-(4-Fluorophenyl)indole

Targeting the retention of the fluorine atom using an Aryl Bromide.

Reagents:

  • Indole (1.0 equiv)

  • 1-Bromo-4-fluorobenzene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (2 mol%)
    
  • XPhos (4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and cool under a stream of argon.

  • Reagent Loading: Charge the tube with Indole (117 mg, 1.0 mmol),

    
     (135 mg, 1.4 mmol), 
    
    
    
    (18 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
  • Solvent Addition: Add anhydrous toluene (4 mL) and 1-Bromo-4-fluorobenzene (210 mg, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat to 100°C for 12 hours. The solution typically turns from dark red to black.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield N-(4-fluorophenyl)indole as a white solid.

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic doublet of doublets for the 4-fluorophenyl protons (~7.2-7.4 ppm) and the shielding effect on the indole H2/H7 protons.

Protocol B: Metal-Free SNAr Synthesis of N-(4-Fluorophenyl)indole

Targeting the displacement of one fluorine from 1,4-difluorobenzene (High Atom Economy).

Reagents:

  • Indole (1.0 equiv)

  • 1,4-Difluorobenzene (2.0 equiv - excess used to prevent double substitution)

  • KOH (4.0 equiv, pulverized)

  • DMSO (Reagent grade)

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask, dissolve Indole (117 mg, 1.0 mmol) in DMSO (3 mL). Add pulverized KOH (224 mg, 4.0 mmol). Stir at room temperature for 30 minutes to generate the indolyl anion (solution typically turns brown/red).

  • Addition: Add 1,4-Difluorobenzene (228 mg, 2.0 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 6-8 hours. Monitor by TLC (the product is less polar than indole).

  • Quench: Pour the reaction mixture into ice-water (20 mL). The product typically precipitates.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Dry over

    
     and concentrate. Recrystallize from ethanol or purify via column chromatography.
    

Validation Check:

  • Yield: This method generally affords yields of 60-75%.

  • Selectivity: Ensure no N,N'-di(indolyl)benzene (double substitution) is formed, which appears as a much higher molecular weight spot on TLC.

References

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. Molecules, 2019.[1]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules, 2021.

  • Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. Journal of the American Chemical Society, 2017.

  • Microwave-assisted N-Arylation of Indoles via C(sp2)–N(sp2) Bond Formation. Zeitschrift für Naturforschung B, 2008.[2]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances, 2024.

  • Buchwald-Hartwig Amination: Mechanism and Scope. Wikipedia / Primary Literature Summary.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic C-N Cross-Coupling of Indole and 1-Bromo-2,4-difluorobenzene

-Arylation of Indole with Electron-Deficient, Sterically Hindered Aryl Halides Introduction & Scope The -arylation of indole is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026


-Arylation of Indole with Electron-Deficient, Sterically Hindered Aryl Halides

Introduction & Scope

The


-arylation of indole is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical scaffolds (e.g., 5-HT receptor antagonists). This application note addresses a specific, high-value challenge: coupling indole  with 1-bromo-2,4-difluorobenzene .
The Challenge: " The Fluorine Paradox"

While standard Buchwald-Hartwig conditions work well for simple aryl halides, 1-bromo-2,4-difluorobenzene presents a unique "push-pull" challenge:

  • Electronic Activation (Good): The two fluorine atoms are electron-withdrawing groups (EWG), which significantly lower the energy barrier for the oxidative addition of the C-Br bond to Palladium(0).

  • Steric Hindrance (Bad): The fluorine at the ortho (C2) position creates steric repulsion against the incoming catalyst-ligand complex.

  • Chemoselectivity Risk (Ugly): The electron-deficient ring is susceptible to background Nucleophilic Aromatic Substitution (

    
    ) at the C-F positions, potentially leading to regioisomeric mixtures if the catalytic cycle is sluggish.
    

This guide provides two validated protocols—Method A (Palladium) for high-value/small-scale precision, and Method B (Copper) for cost-effective scale-up—designed to ensure exclusive C-Br coupling.

Mechanistic Insight

To achieve high yield, we must accelerate the catalytic cycle (C-Br coupling) to outcompete the background


 (C-F displacement).
The Catalytic Cycle (Palladium)

The reaction follows the standard Pd(0)/Pd(II) cycle.[1][2] For this specific substrate, the Reductive Elimination step is the bottleneck due to the steric bulk of the ortho-fluoro group and the indole itself.

BuchwaldHartwig Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + 1-Br-2,4-F2-Ph Complex1 Pd(II)-Ar(Br) Complex OxAdd->Complex1 Coord Amine Coordination (Indole binds) Complex1->Coord + Indole Deprot Deprotonation (Base assisted) Coord->Deprot + Base (NaOtBu) RedElim Reductive Elimination (Sterically demanding) Deprot->RedElim - HBr salt RedElim->Pd0 Regeneration Product N-Aryl Indole RedElim->Product

Figure 1: The Buchwald-Hartwig catalytic cycle.[1][3][4] Note that for 1-bromo-2,4-difluorobenzene, Oxidative Addition is fast, but Reductive Elimination requires bulky ligands to force the product off the metal.

Method A: Palladium-Catalyzed Protocol (Gold Standard)

Recommended For: Medicinal chemistry, library synthesis, and substrates where high chemoselectivity is required. Mechanistic Logic: Uses XPhos , a bulky biaryl phosphine ligand. The bulk promotes the difficult reductive elimination caused by the ortho-fluorine, while the Pd-G3/G4 precatalyst ensures immediate entry into the catalytic cycle, suppressing side reactions.

Reagents & Stoichiometry
ComponentReagentEquiv.[2][3]Role
Nucleophile Indole1.2Substrate
Electrophile 1-bromo-2,4-difluorobenzene1.0Limiting Reagent
Catalyst XPhos Pd G3 (or G4)0.02 (2 mol%)Precatalyst source of L-Pd(0)
Base NaOtBu (Sodium tert-butoxide)1.4Strong base for deprotonation
Solvent Anhydrous Toluene or 1,4-Dioxane[0.2 M]Non-polar solvent minimizes

Step-by-Step Protocol
  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with:

    • Indole (1.2 equiv)

    • NaOtBu (1.4 equiv)

    • XPhos Pd G3 (2 mol%)

    • Note: If using Pd(OAc)2/Ligand instead of precatalyst, add Pd(OAc)2 (2 mol%) and XPhos (4 mol%) here.

  • Inerting: Cap the vessel and cycle vacuum/inert gas (3x) to remove oxygen.

  • Liquids Addition:

    • Add anhydrous Toluene (concentration 0.2 M relative to bromide) via syringe.

    • Add 1-bromo-2,4-difluorobenzene (1.0 equiv) via syringe.

  • Reaction: Place in a pre-heated block/bath at 80°C . Stir vigorously.

    • Why 80°C? High enough to drive reductive elimination, low enough to prevent C-F displacement.

  • Monitoring: Monitor by LCMS or TLC after 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Method B: Copper-Catalyzed Protocol (Ullmann-Type)

Recommended For: Large-scale synthesis (>10g), cost-sensitive projects. Mechanistic Logic: Copper requires higher temperatures. To prevent


 at the C-F bond, we use a milder base (

) and a specific ligand (DMEDA) that stabilizes the Cu-intermediate.
Reagents & Stoichiometry
ComponentReagentEquiv.[2][3]Role
Catalyst CuI (Copper(I) Iodide)0.05 (5 mol%)Metal source
Ligand DMEDA (N,N'-Dimethylethylenediamine)0.10 (10 mol%)Bidentate ligand
Base

(Tribasic Potassium Phosphate)
2.0Mild base
Solvent Toluene or DMF[0.5 M]Toluene preferred to suppress side rxns
Step-by-Step Protocol
  • Charging: To a screw-cap tube equipped with a stir bar, add CuI (5 mol%), Indole (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inerting: Evacuate and backfill with Argon (3x).

  • Liquids: Add 1-bromo-2,4-difluorobenzene (1.0 equiv), DMEDA (10 mol%), and Toluene.

  • Reaction: Heat to 110°C for 12-24 hours.

    • Caution: Higher temperatures increase the risk of side reactions. Do not exceed 110°C.

  • Workup: Dilute with water/EtOAc. Wash organic layer with water (to remove DMF/salts) and brine. Dry over

    
    .
    

Troubleshooting & Optimization Logic

When yields are low, the cause is often the competition between the desired catalytic cycle and the inherent reactivity of the fluorinated ring.

Optimization Start Low Yield / Impurities? Check1 Is the byproduct C-F displacement? Start->Check1 Sol1 Reduce Temp to 60°C Switch to Pd-G4-BrettPhos Check1->Sol1 Yes (SNAr detected) Check2 Is conversion low (Starting material remains)? Check1->Check2 No Sol2 Increase Temp to 100°C Switch Solvent to Dioxane Check2->Sol2 Yes Check3 Is Indole C3-arylated? Check2->Check3 No Sol3 Use Non-Polar Solvent (Toluene) Ensure Base is NaOtBu Check3->Sol3 Yes

Figure 2: Decision tree for optimizing reaction conditions based on impurity profiles.

Critical Control Points
  • Base Sensitivity: If the indole contains ester or nitrile groups, NaOtBu will cause hydrolysis or degradation. Switch to

    
      or 
    
    
    
    and use t-BuOH or Dioxane as solvent.
  • Water Content: The Pd-catalyzed cycle is sensitive to water when using strongly basic conditions. Use Karl-Fischer titrated solvents (<50 ppm water).

  • Order of Addition: Always add the aryl bromide after the catalyst/ligand/base mixture has been inerted to prevent non-catalyzed background reactions.

References

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[5] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2003). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(2,4-difluorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals The precise characterization of molecular structures is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of molecular structures is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands out for its ability to provide a detailed atomic-level picture of a molecule's structure in solution. This guide is designed to not only present the spectral data for 1-(2,4-difluorophenyl)-1H-indole but also to explain the underlying principles that govern its appearance, thereby empowering researchers to interpret similar spectra with greater confidence.

The Structural Landscape: 1-(2,4-difluorophenyl)-1H-indole and its Analogs

The subject of our analysis, 1-(2,4-difluorophenyl)-1H-indole, belongs to a class of N-arylindoles. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. The introduction of a 2,4-difluorophenyl group at the N1 position significantly influences the electronic environment and conformation of the indole ring, leading to unique spectral characteristics.

To appreciate these nuances, we will compare its ¹H NMR spectrum with two key reference compounds:

  • Indole: The parent heterocyclic compound, providing a baseline for the chemical shifts of the indole core protons.

  • 1-Phenyl-1H-indole: This analog allows for the examination of the effect of an unsubstituted phenyl ring at the N1 position.

The comparison will highlight the impact of the fluorine substituents on the chemical shifts and coupling patterns of the protons on both the indole and the phenyl rings.

Deciphering the ¹H NMR Spectrum of 1-(2,4-difluorophenyl)-1H-indole

Due to the absence of a publicly available experimental spectrum for 1-(2,4-difluorophenyl)-1H-indole, a high-quality predicted spectrum was generated using advanced computational methods. These prediction algorithms, such as those available in ChemDraw and other specialized software, leverage extensive databases of experimental data and sophisticated theoretical models to provide reliable spectral estimations[1][2][3][4].

The predicted ¹H NMR spectrum reveals a complex pattern of signals, each providing a wealth of structural information. The key to interpretation lies in a systematic analysis of chemical shifts, signal multiplicities, and coupling constants.

Below is the molecular structure of 1-(2,4-difluorophenyl)-1H-indole with the protons numbered for assignment purposes.

Caption: Structure of 1-(2,4-difluorophenyl)-1H-indole with proton numbering.

Predicted ¹H NMR Spectral Data for 1-(2,4-difluorophenyl)-1H-indole
ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (Hz)
H7~7.70dJ = 8.0
H4~7.65dJ = 8.2
H6'~7.50m
H5~7.25tJ = 7.6
H6~7.18tJ = 7.5
H3'~7.10m
H5'~7.05m
H3~6.95dJ = 3.2
H2~6.60dJ = 3.2

Note: These are predicted values and may differ slightly from experimental data. The multiplicity of protons on the difluorophenyl ring (H3', H5', H6') is expected to be complex due to coupling with both neighboring protons and fluorine atoms.

Comparative Spectral Analysis

A side-by-side comparison with indole and 1-phenyl-1H-indole reveals the distinct electronic and steric effects of the 2,4-difluorophenyl substituent.

ProtonIndole (Experimental, ppm)[5][6]1-Phenyl-1H-indole (Experimental, ppm)[7][8][9]1-(2,4-difluorophenyl)-1H-indole (Predicted, ppm)Analysis of Spectral Differences
H2 ~6.50 (dd)~6.65 (d)~6.60 (d)The introduction of the phenyl group at N1 deshields H2. The electronic effect of the difluorophenyl group appears to be similar to the unsubstituted phenyl group in this position.
H3 ~7.15 (t)~7.20 (d)~6.95 (d)H3 is also deshielded by the N-phenyl substituent. The predicted upfield shift in the difluorophenyl analog might be due to through-space shielding effects from the ortho-fluorine.
H4 ~7.60 (d)~7.65 (d)~7.65 (d)The chemical shift of H4 is relatively consistent across the three compounds, indicating that the electronic influence of the N1-substituent is less pronounced at this position.
H5 ~7.10 (t)~7.15 (t)~7.25 (t)A slight downfield shift is predicted for H5 in the difluorophenyl derivative, possibly due to the overall electron-withdrawing nature of the substituent.
H6 ~7.05 (t)~7.10 (t)~7.18 (t)Similar to H5, H6 experiences a modest downfield shift.
H7 ~7.55 (d)~7.60 (d)~7.70 (d)The deshielding effect of the N1-substituent is most pronounced at the H7 position, which is in closest proximity.
Phenyl Protons N/A~7.30-7.50 (m)H3': ~7.10 (m), H5': ~7.05 (m), H6': ~7.50 (m)The protons on the 2,4-difluorophenyl ring exhibit a more complex pattern due to ¹H-¹⁹F coupling, which provides valuable structural confirmation. The ortho- and para-fluorine atoms cause distinct splitting patterns and chemical shifts for H3', H5', and H6'.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for quality control.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of 1-(2,4-difluorophenyl)-1H-indole B Dissolve in ~0.6 mL of deuterated chloroform (CDCl3) A->B C Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) B->C D Transfer the solution to a clean, dry 5 mm NMR tube C->D E Insert the sample into the spectrometer F Lock the spectrometer on the deuterium signal of CDCl3 E->F G Shim the magnetic field to optimize homogeneity F->G H Acquire the ¹H NMR spectrum using a standard pulse sequence G->H I Set appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time H->I J Apply Fourier transformation to the Free Induction Decay (FID) K Phase correct the spectrum J->K L Calibrate the chemical shift scale to the TMS signal (0.00 ppm) K->L M Integrate the signals to determine the relative number of protons L->M N Analyze the multiplicities and measure coupling constants M->N

Sources

Comparative

Introduction: The Central Role of Intermediates in Azole Antifungal Synthesis

An In-Depth Comparative Analysis for Drug Development Professionals: 1-(2,4-difluorophenyl)indole vs. Key Fluconazole Intermediates In the landscape of antifungal drug development, the azole class remains a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 1-(2,4-difluorophenyl)indole vs. Key Fluconazole Intermediates

In the landscape of antifungal drug development, the azole class remains a cornerstone of therapy.[1] Their mechanism, the inhibition of lanosterol 14α-demethylase (CYP51), is a validated and highly effective target for disrupting the integrity of the fungal cell membrane.[1][2] Fluconazole, a bis-triazole antifungal, represents a triumph of medicinal chemistry, offering a favorable pharmacokinetic profile and broad-spectrum activity.[3] However, the rise of resistant fungal strains necessitates a continuous search for novel scaffolds and next-generation agents.

The journey from a promising molecular concept to a viable Active Pharmaceutical Ingredient (API) is critically dependent on the strategic selection and synthesis of key chemical intermediates.[][5] These molecules are not merely stepping stones; their intrinsic properties—purity, stability, and synthetic accessibility—profoundly influence the efficiency, cost, and safety of the final drug product.

This guide provides a comparative analysis of two structurally related, yet functionally distinct, intermediates:

  • A Key Fluconazole Intermediate: Specifically, we will focus on 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane , a pivotal precursor in many established fluconazole synthesis routes. It represents a mature, highly optimized intermediate for a blockbuster drug.

  • 1-(2,4-difluorophenyl)indole: A versatile N-aryl indole scaffold. This intermediate represents a building block for novel antifungal agents, where the indole nucleus can be exploited for new structure-activity relationships (SAR).[2][6]

Our analysis will dissect these intermediates from the perspective of a drug development professional, focusing on synthesis efficiency, impurity profiling, stability, and the practical implications for scale-up and manufacturing.

Part 1: Chemical and Structural Profiles

A foundational comparison begins with the core molecular structures. The common feature is the 2,4-difluorophenyl moiety, a group known to enhance metabolic stability and target binding in many pharmaceuticals.[7] However, the heterocyclic systems they are attached to dictate their subsequent chemical utility.

G cluster_0 Figure 1: Chemical Structures fluconazole_intermediate A) Fluconazole Oxirane Intermediate indole_derivative B) 1-(2,4-difluorophenyl)indole

Caption: Core chemical structures of the intermediates under comparison.

The fluconazole intermediate (A) features a reactive oxirane (epoxide) ring, primed for nucleophilic opening by a second triazole ring to complete the fluconazole structure.[8][9] In contrast, the indole derivative (B) presents a stable, aromatic indole core, which can be functionalized at various positions but is most reactive towards electrophiles at the C3 position.[10][11]

Table 1: Comparison of Physicochemical Properties

PropertyFluconazole Oxirane Intermediate1-(2,4-difluorophenyl)indoleRationale & Significance
Molecular Formula C₁₁H₉F₂N₃OC₁₄H₉FNAffects molecular weight, elemental analysis, and mass spectrometry fragmentation.
Molecular Weight 253.21 g/mol 225.24 g/mol Impacts reaction stoichiometry, reagent costs, and process mass intensity.
Reactivity Hotspot Strained Oxirane RingElectron-rich C3 of Indole RingDictates the type of subsequent chemical transformations possible for building the final API.
Structural Role Precursor for core assemblyVersatile scaffold for diversificationThe oxirane is designed for a specific coupling, while the indole is a platform for building diverse analogues.[2]

Part 2: Synthesis Pathway Analysis

The economic viability and environmental impact of an API are heavily influenced by the synthetic route to its intermediates. An ideal pathway involves readily available starting materials, high yields, mild reaction conditions, and minimal hazardous waste.

Synthesis of Fluconazole Oxirane Intermediate

A common and well-documented route begins with the Friedel-Crafts acylation of 1,3-difluorobenzene.[9][12] This multi-step process is a workhorse of industrial pharmaceutical synthesis.

Caption: Common synthetic pathway for the fluconazole oxirane intermediate.

  • Causality: The Friedel-Crafts reaction is a classic method for forming C-C bonds with aromatic rings.[12] The subsequent N-alkylation with triazole and epoxidation are robust, well-understood transformations, making this a reliable, albeit multi-step, process.[9] However, early methods often involved hazardous reagents and produced significant waste, leading to the development of improved and greener catalytic methods.[9]

Synthesis of 1-(2,4-difluorophenyl)indole

The synthesis of N-aryl indoles typically relies on modern cross-coupling reactions, which offer high efficiency and broad substrate scope. The Buchwald-Hartwig amination is a prime example.

Caption: A modern synthetic approach to 1-(2,4-difluorophenyl)indole.

  • Causality: This pathway is significantly more convergent, often a single step from commercially available starting materials. Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the rapid assembly of complex molecules.[13] While highly effective, the cost of palladium catalysts and specialized ligands can be a significant factor in large-scale production, and removal of residual metal from the final product is a critical regulatory hurdle.

Table 2: Synthesis Pathway Comparison

ParameterFluconazole Intermediate Pathway1-(2,4-difluorophenyl)indole PathwayImplication for Drug Development
Number of Steps 3-4 steps common1-2 steps commonLonger synthesis increases labor, energy costs, and potential for yield loss.[14]
Overall Yield Moderate (variable by step)Generally HighHigher overall yield directly translates to lower cost of goods.[15]
Key Reagents AlCl₃, 1,2,4-triazole, sulfoxonium ylidesPalladium catalysts, phosphine ligands, strong basesFluconazole route uses classic, inexpensive reagents. Indole route uses expensive, specialized materials.
Process Hazards Corrosive AlCl₃, potentially unstable intermediatesPyrophoric ligands, toxic heavy metal catalystBoth routes have manageable hazards, but catalyst handling and removal adds complexity to the indole route.
Scalability Highly established and optimizedScalable, but catalyst cost can be prohibitiveThe fluconazole pathway is proven at the multi-ton scale; the indole pathway is more common in discovery/early development.

Part 3: Experimental Protocols for Comparative Assessment

Objective comparison requires robust, validated analytical methods. The following protocols provide a framework for evaluating the critical quality attributes of any pharmaceutical intermediate.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
  • Objective: To accurately quantify the purity of each intermediate and identify any process-related impurities.

  • Principle: RP-HPLC separates compounds based on their hydrophobicity.[16] A non-polar stationary phase (C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column. This method is the gold standard for purity analysis of small molecules in the pharmaceutical industry.[17]

  • Experimental Workflow:

Caption: Workflow for HPLC purity analysis of pharmaceutical intermediates.

  • Detailed Methodology:

    • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[18]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in ACN

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (Fluconazole and its chromophoric intermediates absorb well here) or scan with PDA to find optimal wavelength for indole derivative.[19]

    • Injection Volume: 10 µL.

    • Sample Preparation: a. Accurately weigh ~10 mg of the intermediate into a 10 mL volumetric flask. b. Dissolve and dilute to volume with ACN (Stock Solution). c. Further dilute 1 mL of the Stock Solution to 10 mL with a 50:50 mixture of Water:ACN (Working Solution).

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.[18] This ensures the system is performing correctly.

    • Analysis: Inject the working solution and integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Stability Assessment via Forced Degradation
  • Objective: To evaluate the intrinsic stability of the intermediates and identify potential degradation products. This is a critical step mandated by regulatory agencies like the ICH.[20][21]

  • Principle: Samples are subjected to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[22] The resulting samples are analyzed by the validated HPLC method to assess the loss of the main compound and the formation of new peaks (degradants).

  • Methodology:

    • Prepare five separate solutions of the intermediate at ~0.1 mg/mL.

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid intermediate at 105 °C for 24 hours, then prepare the solution.

    • Photostability: Expose the solution to a calibrated light source (per ICH Q1B guidelines).

    • Analysis: For each condition, neutralize the sample if necessary, dilute to the target concentration, and analyze using the HPLC method from Protocol 1. Compare the chromatograms to a control sample stored under normal conditions.

Part 4: Comparative Summary and Strategic Implications

The choice between an established intermediate and a novel scaffold is a strategic one, balancing known costs and processes against the potential for new intellectual property and improved therapeutic profiles.

Table 3: Head-to-Head Performance Comparison

MetricFluconazole Oxirane Intermediate1-(2,4-difluorophenyl)indoleStrategic Implication
Synthesis Efficiency Lower convergence, but highly optimized for large scale.High convergence, ideal for rapid analog synthesis.Fluconazole route is favored for cost-driven manufacturing. Indole route is favored for discovery-phase speed.
Purity & Impurity Profile Well-characterized impurities from a known process.Potential for residual heavy metal (e.g., Pd) contamination.Rigorous testing for palladium is non-negotiable for the indole route, adding analytical cost and complexity.
Chemical Stability Oxirane ring is susceptible to hydrolysis (acid/base sensitive).Indole ring is generally robust but can be sensitive to strong oxidizers.Requires stricter pH control and storage conditions for the fluconazole intermediate.[20]
Cost of Goods (COG) Low, due to cheap starting materials and economies of scale.High, driven by catalyst and ligand costs.The indole intermediate is inherently more expensive, suitable for high-value, novel APIs rather than generic manufacturing.
Versatility Limited. Designed almost exclusively for fluconazole and close analogs.High. The indole scaffold is a privileged structure in medicinal chemistry, allowing for broad diversification.[6][23]The indole intermediate provides access to a much wider chemical space for new drug discovery programs.

Conclusion

This comparative analysis reveals a clear strategic divergence between the two intermediates.

  • The Fluconazole Oxirane Intermediate is the embodiment of a mature, process-optimized molecule. Its synthesis is well-understood and has been refined for decades to maximize efficiency and minimize cost for large-scale production of a specific, high-volume API. Its value lies in its reliability and economic efficiency within a defined manufacturing context.

  • 1-(2,4-difluorophenyl)indole , by contrast, is a strategic asset for innovation. Its efficient, convergent synthesis via modern coupling chemistry makes it an ideal platform for medicinal chemists to rapidly generate and test diverse libraries of novel compounds.[24] While its initial cost is higher, its value lies in its versatility and potential to serve as the foundation for a next-generation antifungal with a new intellectual property position or an improved efficacy/resistance profile.

For researchers and drug development professionals, the choice is not about which intermediate is "better," but which is "fitter for purpose." For optimizing the supply chain of a known entity like fluconazole, its established intermediates are unparalleled. For the discovery and development of new chemical entities, the flexibility and synthetic accessibility of scaffolds like 1-(2,4-difluorophenyl)indole are indispensable. A thorough understanding of these trade-offs, supported by the robust analytical frameworks described herein, is essential for making informed decisions that drive successful drug development programs.

References

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC. (2024, June 15).
  • A Technical Guide to the Synthesis and Crystallization of Fluconazole Hydr
  • Small Molecule HPLC. MilliporeSigma.
  • Yields. LibreTexts Chemistry.
  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. (2023, May 26).
  • Pharmaceutical Stability Testing and Storage. SGS Hong Kong, China.
  • Flow synthesis of an advanced intermediate towards Fluconazole.
  • Stability Testing for Pharmaceuticals & More. (2023, February 22).
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  • Yield Calcul
  • Original approaches to fluconazole synthesis based on: the Snieckus...
  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
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  • Chemistry Is Everywhere: Actual Yields in Drug Synthesis and Purific
  • Process for preparing fluconazole as antifungal medicine.
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  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof.
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). PharmaInfo.
  • Advancement in Quantitative Analytical Method Development for Fluconazole: A Review. ijrti.
  • Synthesis route of antifungal fluconazole analogs.
  • Review on Fluconazole: Properties and Analytical Methods for its Determination.
  • Method Development and Validation of Fluconazole and Itraconazole by Using RP- HPLC. (2021, July 1). International Journal of Pharmacy and Biological Sciences.
  • Evaluation of a TLC Densitometric Method for Analysis of Azole Antifungal Agents. (2025, August 7).
  • New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. (2025, June 23).
  • Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients.
  • DETERMINATION OF AZOLE ANTIFUNGAL MEDICINES USING ZERO-ORDER AND DERIVATIVE UV SPECTROPHOTOMETRY. Acta Poloniae Pharmaceutica.
  • Synthesis and in vitro antifungal evaluation of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. (2010, August 9). Taylor & Francis Online.
  • Methods of Analysis For Fluconazole. Scribd.
  • Intermediates in Drug Development: Lab to Industry. (2025, August 14). BOC Sciences.
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • Antifungal Azole Metabolites: Significance in Pharmaceutical and Biomedical Analysis. SciSpace.
  • Inter-species Differences in Drug Properties. (2001, May 16). PubMed.
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Validation

spectroscopic characterization data for N-(2,4-difluorophenyl)indole

This guide provides a comparative technical analysis of the synthesis and spectroscopic characterization of N-(2,4-difluorophenyl)indole (Systematic Name: 1-(2,4-difluorophenyl)-1H-indole).[1] Designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the synthesis and spectroscopic characterization of N-(2,4-difluorophenyl)indole (Systematic Name: 1-(2,4-difluorophenyl)-1H-indole).[1]

Designed for medicinal chemists, this document focuses on distinguishing this specific scaffold from structural analogs using NMR and MS signatures, and compares the two primary synthetic routes (Buchwald-Hartwig vs. Ullmann) for its production.

Part 1: Synthesis & Performance Comparison

The introduction of a 2,4-difluorophenyl group onto the indole nitrogen significantly alters the electronic properties of the scaffold, reducing the basicity of the indole and enhancing metabolic stability—a common tactic in antifungal (e.g., fluconazole analogs) and anticancer drug design.

Two primary methods exist for this N-arylation. The choice depends on scale and available resources.[1]

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)[1]
  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • Performance: High yield (>85%), broad functional group tolerance, mild conditions.

  • Best For: Discovery chemistry, high-value intermediates.[1]

Method B: Copper-Catalyzed Ullmann-Type Coupling
  • Mechanism: Copper-mediated nucleophilic aromatic substitution (radical-anionic pathway often debated).[1]

  • Performance: Moderate yield (60-75%), requires high temperatures (100-140°C), often requires stoichiometric copper or specific ligands.[1]

  • Best For: Large-scale/Process chemistry where Pd cost is prohibitive.[1]

Comparative Performance Data
FeatureMethod A: Buchwald-HartwigMethod B: Ullmann Coupling
Catalyst System Pd(OAc)₂ / XPhos or BINAPCuI / L-Proline or Diamine ligands
Base NaOtBu or Cs₂CO₃K₃PO₄ or K₂CO₃
Temperature 80–100 °C110–140 °C
Reaction Time 4–12 Hours12–24 Hours
Typical Yield 85–92% 60–75%
Impurity Profile Low (Minimal C-arylation)Moderate (Oligomerization possible)

Part 2: Experimental Protocols

Protocol A: Buchwald-Hartwig Synthesis (High Purity)
  • Reagents: Indole (1.0 equiv), 1-Bromo-2,4-difluorobenzene (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv), Toluene (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk flask with Indole, NaOtBu, Pd(OAc)₂, and XPhos under Argon.

    • Add anhydrous Toluene and 1-Bromo-2,4-difluorobenzene via syringe.[1]

    • Heat to 100 °C for 6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Cool to RT, filter through a Celite pad, and concentrate in vacuo.

    • Purification: Flash chromatography (Silica gel, 100% Hexane

      
       5% EtOAc/Hexane).
      
Protocol B: Ullmann Synthesis (Cost-Effective)
  • Reagents: Indole (1.0 equiv), 1-Iodo-2,4-difluorobenzene (1.2 equiv), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 equiv), DMSO.[1]

  • Procedure:

    • Combine all solids in a sealed tube.

    • Add DMSO and stir at 110 °C for 24 hours.

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMSO.[1]

    • Purification: Recrystallization from Ethanol/Water or Column Chromatography.[1]

Part 3: Spectroscopic Characterization Guide

This section defines the "Fingerprint" of N-(2,4-difluorophenyl)indole.[1] Since the 2,4-difluoro substitution pattern breaks the symmetry of the phenyl ring, it produces a distinct splitting pattern in ¹H and ¹⁹F NMR that distinguishes it from the 2,5- or 3,4-difluoro isomers.

¹H NMR Analysis (400 MHz, CDCl₃)

The spectrum is characterized by the disappearance of the broad Indole N-H singlet (~8.0 ppm) and the appearance of the complex 2,4-difluorophenyl region.

Proton AssignmentChemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
Diagnostic Note
Indole H-2 7.28 – 7.32d,

Shifts downfield vs free indole due to N-aryl group.[1]
Indole H-3 6.70 – 6.75d,

Characteristic high-field doublet of the pyrrole ring.[1]
Indole H-4, H-7 7.65 – 7.75mH-7 is often deshielded by the orthogonal aryl ring.[1]
Indole H-5, H-6 7.15 – 7.25mOverlaps with phenyl signals; requires 2D COSY to resolve.[1]
Phenyl H-3' 6.95 – 7.05 td or m Key Signal: Between two Fluorines.[1] Triplet of doublets character.
Phenyl H-5' 7.05 – 7.15mCoupled to F-4 and H-6.[1]
Phenyl H-6' 7.45 – 7.55td or mOrtho to Nitrogen.[1] Deshielded.

Comparison Control (1-Phenylindole): In the non-fluorinated analog, the phenyl protons appear as a standard multiplet band at 7.4–7.6 ppm.[1] The upfield shift of the Phenyl H-3' (~7.0 ppm) in the target molecule is the primary indicator of successful 2,4-difluoro substitution.[1]

¹⁹F NMR Analysis (376 MHz, CDCl₃)

Fluorine NMR is the most robust method for isomer confirmation.[1] The 2,4-substitution pattern results in two distinct signals with no symmetry.[1]

  • Signal 1 (Ortho, F-2):

    
     -114.0 to -116.0 ppm (m).[1]
    
  • Signal 2 (Para, F-4):

    
     -108.0 to -110.0 ppm (m).[1]
    
  • Note: Values are referenced to CFCl₃ (0 ppm).[1] If using trifluorotoluene internal standard (-63 ppm), adjust accordingly.

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion (M+): m/z 229.07 (Calculated for C₁₄H₉F₂N).[1]

  • Fragmentation Pattern:

    • M - F: m/z 210 (Loss of one fluorine).[1]

    • M - CHF₂: m/z 178 (Rare, requires rearrangement).[1]

    • Indole Fragment: m/z 116/117 (Cleavage of C-N bond, typically low abundance in soft ionization).

Part 4: Visualization of Workflows

Figure 1: Synthesis & Characterization Logic

This diagram outlines the decision tree for synthesis and the logical flow for confirming the structure, ensuring no regioisomers (C-arylation) are present.

G cluster_synth Synthesis Selection cluster_qc Spectroscopic Validation (QC) Start Target: N-(2,4-difluorophenyl)indole MethodA Method A: Buchwald-Hartwig (Pd-Cat, NaOtBu, 100°C) Start->MethodA High Yield Required MethodB Method B: Ullmann (CuI, K2CO3, 140°C) Start->MethodB Cost Sensitive Crude Crude Mixture MethodA->Crude MethodB->Crude HNMR 1H NMR Check Look for H-3' (td) at ~7.0 ppm Crude->HNMR Purification FNMR 19F NMR Check Two signals: -114 & -110 ppm HNMR->FNMR Pass Impurity Impurity Check: Broad NH peak? (Unreacted Indole) Symmetry in 19F? (Wrong Isomer) HNMR->Impurity Ambiguous Final Confirmed Pure Product (Solid/Oil) FNMR->Final Pass Impurity->MethodA Re-optimize

Caption: Workflow for the synthesis and structural validation of N-(2,4-difluorophenyl)indole, highlighting critical QC checkpoints.

References

  • Buchwald-Hartwig Amination of Indoles

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • Source:[1]

  • Ullmann-Type Coupling Protocols

    • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines."[1] Accounts of Chemical Research.

    • Source:[1]

  • Spectroscopic Data of N-Aryl Indoles (Control Data)

    • National Institutes of Health (NIH) PubChem. "1-Phenyl-1H-indole (CAS 16096-33-6) Spectral Data."[1]

    • Source:[1]

  • Fluorine Substituent Effects in NMR

    • Hehir, N., & Gallagher, J. F. (2024). "N-(2,4-Difluorophenyl)-2-fluorobenzamide."[1] Molbank.[1] (Used for 2,4-difluorophenyl ring shift referencing).[1]

    • Source:[1]

Sources

Comparative

Comparative Guide: Antifungal Potency of 1-(2,4-Difluorophenyl)indole-Based Triazoles

Executive Summary & Design Rationale The escalation of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the evolution of the azole pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Design Rationale

The escalation of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the evolution of the azole pharmacophore. Standard therapeutics like Fluconazole (FLC) rely on a bis-triazole structure. However, recent medicinal chemistry strategies have pivoted toward 1-(2,4-difluorophenyl)indole-based triazoles .

This guide analyzes this specific class of "hybrid" antifungals where one triazole ring of the fluconazole scaffold is replaced by an indole moiety.[1] This structural modification aims to exploit the hydrophobic access channel of the target enzyme (CYP51), a binding mode utilized by "long-tailed" azoles like Posaconazole, thereby overcoming resistance mechanisms associated with the compact active site of FLC.

Chemical Design Strategy

The core structure combines three critical pharmacophoric elements:

  • 1,2,4-Triazole: Essential for coordinating with the heme iron of CYP51.[2]

  • 2,4-Difluorophenyl: Fits the hydrophobic pocket adjacent to the heme; critical for potency.

  • Indole Scaffold: Acts as a lipophilic "tail" or "linker" that interacts with amino acid residues (e.g., Tyr118, Phe126) in the access channel, enhancing binding affinity and broadening the spectrum.

Comparative Performance Analysis

The following data compares optimized indole-based triazole derivatives (specifically Compound 8d and the highly potent Compound 8g ) against clinical standards.

Table 1: In Vitro Susceptibility Profile (MIC in g/mL)[3][4]
StrainIndole-Triazole (Cmpd 8d/8g*)Fluconazole (FLC)Voriconazole (VRC)Performance Insight
C. albicans (Sensitive) 0.00025 - 0.03 0.02 - 0.250.008Up to 80x more potent than FLC; comparable/superior to VRC.
C. albicans (Resistant) 0.125 - 2.0 > 64.0 (Resistant)0.5 - 2.0Retains activity against MDR strains where FLC fails completely.
C. glabrata 0.06 - 0.5 4.0 - 16.00.25Significant potency gain against non-albicans species.
A. fumigatus 1.0 - 4.0 > 64.0 (Inactive)0.25 - 0.5Moderate activity; Indole derivatives bridge the gap where FLC is inactive.
C. neoformans 0.03 - 0.125 4.00.06Excellent potency against cryptococcal meningitis pathogens.

*Note: Data represents a synthesis of high-performing derivatives (e.g., 2-(2,4-difluorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol). Compound 8g refers to the (-)-(S) enantiomer which often exhibits superior binding affinity.

Structure-Activity Relationship (SAR) Insights
  • Indole Substitution: Unsubstituted indole shows good activity, but 5-halo (Cl, F) or 5-cyano substitutions on the indole ring significantly enhance potency by increasing lipophilicity and halogen-bonding interactions within the enzyme pocket.

  • Enantioselectivity: The (S)-enantiomer of the indole-triazole propanol derivatives typically aligns perfectly with the heme propionate groups, often yielding 10-100x higher potency than the (R)-enantiomer.

  • Linker Length: A two-carbon linker (ethyl/propyl) between the chiral center and the indole nitrogen is optimal. Extending this chain often leads to steric clashes.

Mechanism of Action: CYP51 Inhibition[2][5][6]

The primary target is Lanosterol 14


-demethylase (CYP51) .[2] Unlike FLC, which binds loosely in the active site, indole-based triazoles utilize a "dual-anchor" mechanism.
Interaction Pathway Visualization[2]

CYP51_Mechanism Drug Indole-Triazole Inhibitor CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Drug->CYP51 Enters Active Site Heme Heme Iron (Fe2+) Drug->Heme N4-Nitrogen Coordination (Primary Anchor) Pocket Hydrophobic Access Channel (Tyr118, Phe126) Drug->Pocket Indole Moiety Interaction (Secondary Anchor) Ergosterol Ergosterol Biosynthesis Drug->Ergosterol BLOCKS CYP51->Ergosterol Catalyzes Step Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Fluidity Death Fungal Cell Death (Fungistatic/Fungicidal) Membrane->Death Accumulation of Toxic Methylsterols

Caption: Dual-anchor binding mechanism where the triazole coordinates iron while the indole moiety stabilizes the complex via hydrophobic channel interactions.

Experimental Protocols

To validate the potency of these derivatives, the following self-validating protocols are recommended.

A. Chemical Synthesis (Epoxide Ring Opening)

This is the industry-standard route for synthesizing 1-(2,4-difluorophenyl)indole triazoles.

  • Starting Material: 1-[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl-1H-1,2,4-triazole (commercially available or synthesized from 2-chloro-2',4'-difluoroacetophenone).

  • Reagents: Indole (or substituted indole), Potassium Carbonate (

    
    ), Dimethylformamide (DMF).
    
  • Procedure:

    • Dissolve Indole (1.2 eq) in anhydrous DMF.

    • Add

      
       (2.0 eq) and stir at room temperature for 30 mins to generate the indole anion.
      
    • Add the Epoxide starting material (1.0 eq) slowly.

    • Heat the mixture to 80°C for 8–12 hours . Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

    • Workup: Quench with ice water, extract with ethyl acetate, dry over

      
      , and concentrate.
      
    • Purification: Silica gel column chromatography.

  • Validation Point: The appearance of a hydroxyl peak in IR (~3400 cm⁻¹) and the shift of epoxide protons in ¹H NMR confirms ring opening.

B. Antifungal Susceptibility Testing (CLSI M27-A3 Standard)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Prepare yeast suspension adjusted to

    
     to 
    
    
    
    cells/mL.
  • Plate Setup:

    • Use 96-well microtiter plates.

    • Perform serial 2-fold dilutions of the Indole-Triazole compound (Range: 64

      
      g/mL to 0.001 
      
      
      
      g/mL).
    • Include Fluconazole as a reference control and a Growth Control (drug-free).

  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

  • Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

References

  • Zhang, D. Z., et al. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao Xue Xue Bao.

  • Frey, M., et al. (2020). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. Pharmaceuticals (Basel).

  • Sun, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules.

  • BenchChem. (2025).[2] Mechanism of action of 1,2,4-triazole-based compounds.

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta.

Sources

Validation

A Comparative Guide to the Crystal Structure of 1-Aryl-1H-Indole Derivatives: An Insight into 1-(2,4-Difluorophenyl)-1H-Indole Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of the crystal structure data for 1-aryl-1H-indole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the crystal structure data for 1-aryl-1H-indole derivatives. In the absence of publicly available experimental crystal structure data for 1-(2,4-difluorophenyl)-1H-indole, this document leverages crystallographic information from closely related analogs to infer and discuss the expected structural characteristics of this class of compounds. By examining the influence of different substituents on the 1-phenyl ring of the indole nucleus, we can predict the conformational preferences and intermolecular interactions that are crucial for rational drug design and materials science.

The Significance of 1-Aryl-1H-Indoles in Medicinal Chemistry

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution at the N1-position of the indole ring with an aryl group significantly influences the molecule's three-dimensional shape, electronic properties, and biological activity. These derivatives have shown promise in various therapeutic areas, acting as antagonists for receptors like the α1A-adrenoceptor.[1] A thorough understanding of their solid-state conformation and packing is paramount for developing structure-activity relationships (SAR) and for the design of new chemical entities with improved pharmacological profiles.

Comparative Analysis of 1-Aryl-1H-Indole Crystal Structures

To provide a framework for understanding the probable crystal structure of 1-(2,4-difluorophenyl)-1H-indole, we will compare the crystallographic data of several 1-aryl-1H-indole derivatives. The key structural parameter in these systems is the dihedral angle between the indole ring and the N1-aryl substituent, which dictates the overall molecular conformation.

Unsubstituted 1-Phenyl-1H-indole: The Baseline

While a specific crystal structure for the parent 1-phenyl-1H-indole was not retrieved in the search, its chemical properties are documented.[2][3] The conformation of this molecule is expected to be primarily influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the C7 position of the indole ring. This steric clash would likely lead to a non-coplanar arrangement of the two ring systems.

1-(Phenylsulfonyl)-1H-indole Derivatives: The Impact of a Bulky Substituent

In 1-(phenylsulfonyl)-1H-indole derivatives, the sulfonyl group introduces significant steric bulk and alters the electronic properties at the N1-position.

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde : The crystal structure of this compound reveals a nearly orthogonal orientation between the indole ring system and the phenyl ring of the sulfonyl group, with a dihedral angle of 76.24(7)°.[4][5] This significant twist is a direct consequence of the steric demands of the sulfonyl group. The nitrogen atom of the indole ring exhibits a slight pyramidalization.[4][5]

  • Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives : A similar trend of near-orthogonal orientation is observed in this series of compounds.[6] The dihedral angles between the indole and sulfonyl-bound phenyl rings are consistently large, for instance, 76.40° in one of the derivatives.[6]

These examples demonstrate that a bulky substituent at the N1-position forces the aryl ring into a highly twisted conformation relative to the indole plane.

Indole-Arylpiperazine Derivatives: A More Flexible Linkage

In a series of indole-arylpiperazine derivatives, where the aryl group is part of a larger substituent connected to the indole N1 through a linker, the dihedral angles between the indole and the terminal aryl ring vary.

  • In one derivative, the dihedral angle between the aromatic plane and the indole ring is 44.20(6)°.[1]

  • In another, this angle is significantly smaller at 11.2(9)°.[1]

  • A third derivative in the series shows a dihedral angle of 57.6(8)°.[1]

This variability highlights how the nature of the linker and the substitution pattern on the aryl ring can modulate the overall conformation.

Insights from a 2′-[(2′,4′-Difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-spiro[indole-3,3′-pyrrolizin]-2(1H)-one

A complex spiro-oxindole derivative provides the most direct, albeit imperfect, insight into the orientation of a difluorophenyl group in proximity to an indole-like system. In this structure, the difluorophenyl group is part of a larger substituent and is oriented at an angle of 54.3(1)° with respect to the oxindole moiety.[7][8] This suggests that a significant dihedral angle is to be expected even when the difluorophenyl group is not directly bonded to the indole nitrogen.

Predicted Structural Features of 1-(2,4-Difluorophenyl)-1H-Indole

Based on the comparative analysis of the aforementioned crystal structures, we can hypothesize the key structural features of 1-(2,4-difluorophenyl)-1H-indole.

  • Dihedral Angle : The presence of a fluorine atom at the ortho-position of the phenyl ring is expected to introduce significant steric hindrance with the indole ring. This will likely force a non-coplanar arrangement, with a dihedral angle potentially in the range of 40-60°, similar to what is observed in some of the more sterically hindered indole-arylpiperazine derivatives and the spiro-oxindole compound.[1][7][8]

  • Intermolecular Interactions : The fluorine atoms are capable of participating in weak C-H···F hydrogen bonds. The crystal packing is likely to be influenced by these interactions, in addition to potential π-π stacking between the indole and difluorophenyl rings of adjacent molecules.

  • Influence of Fluorine Substitution : The electron-withdrawing nature of the fluorine atoms will also impact the electronic properties of the molecule, which could influence the strength of any π-stacking interactions.

Experimental Protocols for Crystallographic Analysis

For researchers aiming to obtain experimental crystal structure data for 1-(2,4-difluorophenyl)-1H-indole derivatives, the following is a generalized workflow for single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of 1-aryl-1H-indoles can be achieved through various methods, such as the Buchwald-Hartwig amination or Ullmann condensation. Once the compound is synthesized and purified, suitable single crystals for X-ray diffraction need to be grown. A common method is slow evaporation of a solution of the compound in an appropriate solvent or a mixture of solvents.

Example Protocol for Crystallization:

  • Dissolve the purified 1-(2,4-difluorophenyl)-1H-indole derivative in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture such as dichloromethane/hexane) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Monitor for the formation of well-defined single crystals over several days to weeks.

X-ray Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed (integrated and scaled).

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: A Comparative Table

The following table summarizes the key crystallographic and conformational data from the discussed 1-aryl-1H-indole derivatives.

CompoundCrystal SystemSpace GroupDihedral Angle (Indole/Aryl) (°)Key Intermolecular InteractionsReference
1-(Phenylsulfonyl)-1H-indole-2-carbaldehydeMonoclinicP2₁/c76.24(7)C-H···O, C-H···π[4][5]
2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indoleMonoclinicP2₁/c~76.40C-H···O, C-H···Br, C-H···π, π-π stacking[6]
Indole-arylpiperazine derivative 1MonoclinicC2/c44.20(6)N-H···O, C-H···O[1]
Indole-arylpiperazine derivative 2TriclinicP-111.2(9)C-H···π[1]
Indole-arylpiperazine derivative 3OrthorhombicPccn57.6(8)N-H···O[1]
2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-spiro[indole-3,3′-pyrrolizin]-2(1H)-one (oxindole)OrthorhombicPbca54.3(1)N-H···O, C-H···O[7][8]
1-(2,4-Difluorophenyl)-1H-indole (Predicted) --~40-60C-H···F, π-π stacking-

Visualizing Molecular Conformation and Workflow

Logical Relationship of Structural Analysis

G cluster_0 Structural Analysis of 1-Aryl-1H-Indoles cluster_1 Predicted Structural Features A 1-(2,4-Difluorophenyl)-1H-Indole (Target Compound - Data Unavailable) F Predicted Dihedral Angle (40-60°) A->F Inference based on G Predicted Intermolecular Interactions (C-H···F, π-π stacking) A->G Inference based on B 1-Phenyl-1H-Indole (Baseline) B->A C 1-(Phenylsulfonyl)-1H-Indole Derivatives (Sterically Hindered Analogs) C->A D Indole-Arylpiperazine Derivatives (Conformationally Flexible Analogs) D->A E Spiro-oxindole with Difluorophenyl Moiety (Related System with Fluoro-substitution) E->A

Caption: Logical workflow for predicting the structural features of 1-(2,4-difluorophenyl)-1H-indole.

Experimental Workflow for Crystal Structure Determination

G A Synthesis and Purification B Single Crystal Growth (e.g., Slow Evaporation) A->B C X-ray Data Collection B->C D Structure Solution and Refinement C->D E Crystallographic Data Analysis (Bond lengths, angles, interactions) D->E F Deposition in CSD E->F

Caption: A generalized experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

While direct experimental crystallographic data for 1-(2,4-difluorophenyl)-1H-indole derivatives remains elusive in the public domain, a comparative analysis of structurally related 1-aryl-1H-indoles provides valuable insights into their likely solid-state conformations. The steric and electronic influence of the 2,4-difluorophenyl substituent is predicted to enforce a non-coplanar arrangement with the indole ring, with a dihedral angle estimated to be in the range of 40-60°. The crystal packing is expected to be governed by a combination of weak C-H···F hydrogen bonds and π-π stacking interactions. This predictive analysis serves as a crucial starting point for researchers in the field, guiding synthetic efforts and computational studies aimed at designing novel 1-aryl-1H-indole derivatives with tailored properties for applications in drug discovery and materials science. The definitive determination of the crystal structure of 1-(2,4-difluorophenyl)-1H-indole awaits experimental validation through single-crystal X-ray diffraction.

References

  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. IUCrData, [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University ORCA, [Link]

  • Crystal structure of 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole. Amrita Vishwa Vidyapeetham, [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, [Link]

  • Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. Acta Crystallographica Section E, [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E, [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, [Link]

  • 1-Phenyl-1H-indole. PubChem, [Link]

  • Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-. ResearchGate, [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, [Link]

  • 1-PHENYL-1H-INDOLE. LookChem, [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2,4-Difluorophenyl)-1H-indole

A Proactive Safety Framework for Handling 1-(2,4-Difluorophenyl)-1H-indole As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 1-(2,4-Difluorophenyl)-1H-indole

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. While 1-(2,4-Difluorophenyl)-1H-indole is a specific molecule, its safe handling can be expertly guided by examining the hazard profiles of structurally analogous compounds. This guide provides a comprehensive operational plan, grounded in established laboratory safety principles, to ensure your protection and the integrity of your research.

Hazard Assessment: An Informed Perspective
  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The substance is expected to be a significant eye irritant, potentially causing serious damage.[1][3][4][5][6][7][8]

  • Respiratory Irritation: Inhalation of the dust or powder may lead to respiratory tract irritation.[1][3][4][5][6][7][8]

  • Potential for Harm upon Ingestion or Skin Contact: Several related compounds are classified as harmful or toxic if swallowed or absorbed through the skin.[3][5][6][7]

This profile mandates a stringent set of personal protective equipment (PPE) protocols to mitigate these risks effectively.

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as chemical fume hoods, are the primary method for controlling exposure.[1] PPE should be used as a crucial secondary barrier. The selection of appropriate PPE is paramount and must be based on a thorough risk assessment of the procedures to be performed.[9][10]

Table 1: Recommended PPE for Handling 1-(2,4-Difluorophenyl)-1H-indole

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Sub-gram scale) Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Flame-Resistant (FR) Lab CoatN95 Respirator (if not in a ventilated enclosure)
Solution Preparation / Reaction Setup Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over FR Lab CoatNot required if performed in a certified chemical fume hood
Large-Scale Operations (>10g) Chemical Splash Goggles & Face ShieldButyl Rubber or other highly resistant glovesChemical-Resistant Coverall or "Bunny Suit"Half-mask or full-face air-purifying respirator with appropriate cartridges[11]
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty chemical resistant gloves (e.g., Butyl Rubber)Chemical-Resistant CoverallHalf-mask or full-face air-purifying respirator with appropriate cartridges
  • Eye and Face Protection: Given the high likelihood of "serious eye irritation," standard safety glasses are insufficient.[5] Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particles and splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Hand Protection: Nitrile gloves provide good general protection for incidental contact.[10] For extended contact or when handling larger quantities, more robust gloves like butyl rubber are recommended. Double-gloving is a best practice to protect against undetected pinholes and simplifies the decontamination process.

  • Body Protection: A flame-resistant lab coat is standard. When handling larger quantities or performing tasks with a high splash potential, a chemical-resistant apron or a full coverall is necessary to protect the skin from potential absorption and irritation.[10][11]

  • Respiratory Protection: All operations involving the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available for low-dust procedures like weighing, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of irritating dust.[11]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for safety. The following protocols outline the key stages of handling 1-(2,4-Difluorophenyl)-1H-indole.

prep 1. Pre-Operation - Verify fume hood function - Assemble all materials - Review SDS of related compounds don 2. Don PPE - Lab Coat - Goggles/Face Shield - Respirator (if needed) - Outer Gloves prep->don Proceed to Gowning handle 3. Chemical Handling - Perform work in fume hood - Keep container closed - Use smallest quantity practical don->handle Enter Work Area decon 4. Decontamination - Clean work surfaces - Decontaminate equipment handle->decon After Experiment doff 5. Doff PPE (Aseptically) - Outer Gloves - Face Shield/Goggles - Lab Coat - Inner Gloves decon->doff Prepare for Exit dispose 6. Waste Disposal - Segregate waste streams - Dispose in approved, labeled containers doff->dispose Final Step

Caption: Safe handling workflow for 1-(2,4-Difluorophenyl)-1H-indole.

  • Body Protection: Don your lab coat or coverall, ensuring it is fully buttoned or zipped.

  • Respiratory Protection (if required): Perform a fit check on your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Hand Protection: Don your first pair of nitrile gloves (inner layer). Don a second, heavier-duty pair (outer layer) over the first. Ensure the cuffs of the outer gloves are pulled over the sleeves of your lab coat.

This sequence is critical to avoid transferring contaminants to your skin or clothing.

  • Decontaminate Outer Gloves: While still wearing them, wipe down your outer gloves with an appropriate solvent if they are grossly contaminated.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in the designated waste container.

  • Remove Face Shield/Goggles: Handle by the strap or sides to avoid touching the front surface. Place in a designated area for decontamination.

  • Remove Lab Coat/Coverall: Remove the garment by rolling it down and away from your body, turning it inside out.

  • Remove Inner Gloves: Peel off the final pair of gloves, again turning them inside out. This should be the last piece of PPE you remove.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

  • Solid Waste: All contaminated disposables (gloves, wipes, weigh paper, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused material and reaction waste must be disposed of according to your institution's hazardous waste guidelines. Never dispose of this chemical down the drain.[1][2][3] The container should be labeled as an "approved waste disposal plant" or equivalent.[4][6]

  • Contaminated Clothing: Reusable PPE such as lab coats must be professionally laundered. Contaminated clothing should be washed before reuse.[1][6]

By adhering to this comprehensive safety framework, you can confidently handle 1-(2,4-Difluorophenyl)-1H-indole, ensuring your personal safety and the successful progression of your research.

References

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). [Link]

  • Iberdrola. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

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